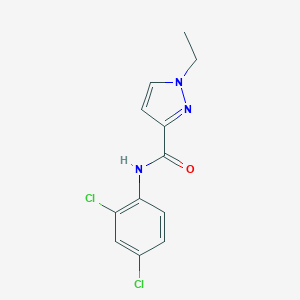![molecular formula C17H17ClO3 B452788 3-[(4-Chloro-3,5-diméthylphénoxy)méthyl]-4-méthoxybenzaldéhyde CAS No. 438532-81-1](/img/structure/B452788.png)
3-[(4-Chloro-3,5-diméthylphénoxy)méthyl]-4-méthoxybenzaldéhyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzaldehyde is an organic compound with the molecular formula C17H17ClO3 and a molecular weight of 304.77 g/mol . This compound is characterized by the presence of a chloro-substituted dimethylphenoxy group attached to a methoxybenzaldehyde core. It is used in various scientific research applications due to its unique chemical properties.
Applications De Recherche Scientifique
3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzaldehyde is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzaldehyde typically involves the reaction of 4-chloro-3,5-dimethylphenol with formaldehyde and 4-methoxybenzaldehyde under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of 3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzaldehyde may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency and quality of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzoic acid.
Reduction: 3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-3,5-dimethylphenol
- 4-Chloro-3,5-dimethylphenoxyacetic acid
- 4-Chloro-3,5-dimethylphenoxyacetyl chloride
Uniqueness
3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both chloro and methoxy substituents enhances its potential for diverse chemical modifications and applications .
Propriétés
IUPAC Name |
3-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO3/c1-11-6-15(7-12(2)17(11)18)21-10-14-8-13(9-19)4-5-16(14)20-3/h4-9H,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOGYXQCGXWJNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC2=C(C=CC(=C2)C=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101176811 |
Source


|
| Record name | 3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101176811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438532-81-1 |
Source


|
| Record name | 3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438532-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101176811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 4-(4-tert-butylphenyl)-2-{[phenyl(phenylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B452705.png)
![Isopropyl 2-[(4-methoxybenzoyl)amino]-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B452706.png)
![Ethyl 2-[(4-methoxybenzoyl)amino]-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B452707.png)
![Ethyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B452709.png)
![Propyl 4-(3,4-dimethylphenyl)-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B452710.png)

![Propyl 2-[(4-chlorobenzoyl)amino]-4-(4-ethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B452712.png)
![Propyl 2-[(4-methoxybenzoyl)amino]-4-(3-methylphenyl)-3-thiophenecarboxylate](/img/structure/B452713.png)
![2-{[4-(4-Cyclohexylphenyl)-3-(ethoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B452715.png)
![Methyl 4-ethyl-5-methyl-2-[(3-propoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B452721.png)
![Methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-(4-isopropylphenyl)-3-thiophenecarboxylate](/img/structure/B452722.png)
![N-(2-chlorophenyl)-5-[(4-propylphenoxy)methyl]furan-2-carboxamide](/img/structure/B452723.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B452727.png)

